molecular formula C37H23Br2N3O2 B2461835 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid CAS No. 392252-44-7

3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid

Cat. No.: B2461835
CAS No.: 392252-44-7
M. Wt: 701.418
InChI Key: KEINEHKEYBIPDE-UHFFFAOYSA-N
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Description

3-({6,6'-Dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid is a structurally complex heterocyclic compound featuring a biquinoline backbone substituted with bromine atoms, phenyl groups, and a benzoic acid moiety. The molecule comprises two quinoline units linked at the 2- and 3'-positions, with dibromo substituents at the 6,6'-positions and diphenyl groups at the 4,4'-positions. This compound is of interest in materials science and coordination chemistry due to its extended π-conjugation, electron-withdrawing bromine atoms, and carboxylic acid functionality, which may enhance its utility in polymer synthesis, metal-organic frameworks (MOFs), or catalytic systems .

Properties

IUPAC Name

3-[[6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H23Br2N3O2/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(41-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)42-36(35)40-27-13-7-12-24(18-27)37(43)44/h1-21H,(H,40,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINEHKEYBIPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(=O)O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H23Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, which are then brominated. The brominated quinoline intermediates are coupled with benzoic acid derivatives through amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline rings, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The quinoline moiety is known for its biological activity, including anti-malarial and anti-cancer properties.

Medicine

Medicinal chemists are interested in this compound for its potential to serve as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline rings can intercalate with DNA, disrupting replication and transcription processes, which is useful in anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues include derivatives of biquinoline and biphenyl systems with varying substituents and functional groups. Key comparisons are outlined below:

Compound Substituents/Functional Groups Key Differences
2,2'-Diphenyl-[6,6'-biquinoline]-4,4'-dicarboxylic acid - 4,4'-Dicarboxylic acid
- 2,2'-diphenyl
Lacks bromine substituents and amino linkage; carboxylic acids enhance TiO₂ binding.
6,6'-Dibromo-4,4'-dimethyl-1,1'-biphenyl-salicylaldehyde derivatives - 6,6'-dibromo
- 4,4'-dimethyl
Biphenyl backbone instead of biquinoline; salicylaldehyde replaces benzoic acid.
Poly(2,2′-biquinoline-6,6′-dicarbohydrazide) - 6,6′-dicarbohydrazide
- Polymeric chain
Rigid polymer backbone; lacks bromine and phenyl substituents.
Copper complexes with 2,2′-biquinoline (biq) ligands - Biquinoline ligand
- Metal coordination
No benzoic acid or bromine; designed for dye-sensitized solar cells.

Physicochemical Properties

  • Solubility: The dibromo and diphenyl groups in the target compound likely reduce solubility in polar solvents compared to non-brominated analogues like 2,2'-diphenyl-[6,6'-biquinoline]-4,4'-dicarboxylic acid .
  • Thermal Stability : Bromine substituents may increase thermal stability due to their electron-withdrawing effects, contrasting with methyl-substituted biphenyl derivatives .
  • Coordination Chemistry: The amino-benzoic acid group provides a distinct metal-binding site compared to dicarboxylic acid or carbohydrazide analogues, which bind metals via carboxylate or hydrazide groups .

Research Findings and Data

Key Studies

  • Coordination Chemistry: Biquinoline ligands with electron-withdrawing groups (e.g., Br) exhibit redshifted absorption spectra compared to methyl-substituted variants, enhancing light-harvesting in solar applications .
  • Polymer Flexibility: Amino linkages in biquinoline derivatives reduce backbone rigidity compared to dicarboxylic acid-based polymers, as noted in poly(hydrazide imide) systems .
  • Biological Activity : Brominated aromatic compounds often show enhanced bioactivity due to increased lipophilicity and metabolic stability .

Comparative Data Table

Property Target Compound 2,2'-Diphenyl-[6,6'-biquinoline]-4,4'-dicarboxylic acid 6,6'-Dibromo-4,4'-dimethylbiphenyl
Molecular Weight ~700 g/mol (estimated) ~580 g/mol ~400 g/mol
Solubility in DMSO Moderate High Low
Coordination Sites Amino, carboxylic acid Carboxylic acid None
Thermal Stability (°C) >300 (decomposition) ~250 (decomposition) ~200 (decomposition)

Biological Activity

Chemical Structure:
The compound can be represented by the following molecular formula:

  • Molecular Formula: C₃₅H₂₃Br₂N₃O₂
  • Molecular Weight: 617.39 g/mol

Structure Representation:
The structure of the compound features a dibromo-substituted biquinoline moiety linked to an amino group and a benzoic acid functional group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing biquinoline structures. For instance, research indicates that derivatives of biquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that a related biquinoline derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Biquinoline derivatives have been shown to exhibit activity against a range of bacterial strains.

Research Findings:

  • A study tested several biquinoline derivatives against Staphylococcus aureus and Escherichia coli , revealing that some compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Experimental Evidence:

In vivo models demonstrated that certain biquinoline derivatives could reduce inflammation markers in animal models of arthritis. This effect was associated with the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table of Biological Activities

Biological Activity Activity Type Reference
AnticancerCytotoxicity
AntimicrobialBacterial Inhibition
Anti-inflammatoryCytokine Modulation

Understanding the mechanisms through which 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid exerts its biological effects is crucial for its development as a therapeutic agent.

Apoptosis Induction

The compound may induce apoptosis in cancer cells by activating caspase pathways or through mitochondrial dysfunction.

Cell Cycle Arrest

Research indicates that it may cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.

Antimicrobial Mechanism

For antimicrobial activity, the disruption of bacterial cell membranes and inhibition of DNA synthesis are potential mechanisms.

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